N-Boc-3-(4-Pyridyl)propylamine
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Overview
Description
N-Boc-3-(4-Pyridyl)propylamine, also known as tert-butyl N-(3-pyridin-4-ylpropyl)carbamate, is a versatile chemical compound used in various scientific research fields. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amine group of 3-(4-pyridyl)propylamine. This compound is widely utilized in organic synthesis, pharmaceuticals, and materials science due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(4-Pyridyl)propylamine typically involves the protection of the amine group in 3-(4-pyridyl)propylamine using di-tert-butyl dicarbonate ((Boc)2O). The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) to facilitate the formation of the Boc-protected amine. The reaction conditions are mild, often performed at room temperature, and yield the desired product in high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to minimize waste and maximize yield, making the process environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(4-Pyridyl)propylamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Deprotection Reactions: 3-(4-Pyridyl)propylamine.
Coupling Reactions: Biaryl compounds and other complex structures.
Scientific Research Applications
N-Boc-3-(4-Pyridyl)propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in materials science for the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-3-(4-Pyridyl)propylamine is primarily related to its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and receptors.
Comparison with Similar Compounds
N-Boc-3-(4-Pyridyl)propylamine can be compared to other Boc-protected amines, such as:
- N-Boc-2-(4-Pyridyl)ethylamine
- N-Boc-4-(4-Pyridyl)butylamine
- N-Boc-3-(3-Pyridyl)propylamine
These compounds share similar protective properties but differ in the length and position of the pyridyl group, affecting their reactivity and applications. This compound is unique due to its specific structure, which offers distinct advantages in certain synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-(3-pyridin-4-ylpropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-4-5-11-6-9-14-10-7-11/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIXPCFSIXIGTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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